Cyclohexyl glycidyl ether
Overview
Description
Cyclohexyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of a cyclohexyl group attached to a glycidyl ether moiety. This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl glycidyl ether can be synthesized through the reaction of cyclohexanol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Formation of Cyclohexyl Chlorohydrin: Cyclohexanol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form cyclohexyl chlorohydrin.
Cyclization: The cyclohexyl chlorohydrin undergoes cyclization to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and reaction control. The process typically includes:
Raw Material Preparation: Cyclohexanol and epichlorohydrin are purified and prepared for the reaction.
Reaction: The reactants are introduced into a continuous reactor where the reaction takes place under controlled temperature and pressure conditions.
Purification: The product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound into cyclohexyl alcohol derivatives.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products:
Oxidation Products: this compound oxide.
Reduction Products: Cyclohexyl alcohol derivatives.
Substitution Products: Various substituted cyclohexyl glycidyl ethers depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl glycidyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a reactive diluent in epoxy resin formulations, enhancing the properties of the final product.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in biomaterials.
Medicine: this compound is employed in the development of drug delivery systems and as a component in medical adhesives.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Mechanism of Action
The mechanism of action of cyclohexyl glycidyl ether involves its ability to undergo ring-opening reactions, forming reactive intermediates that can further react with other molecules. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymeric materials. This reactivity is crucial for its applications in epoxy resins and other industrial products.
Comparison with Similar Compounds
Phenyl glycidyl ether: Similar in structure but contains a phenyl group instead of a cyclohexyl group.
Butyl glycidyl ether: Contains a butyl group instead of a cyclohexyl group.
Allyl glycidyl ether: Contains an allyl group instead of a cyclohexyl group.
Uniqueness: Cyclohexyl glycidyl ether is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it particularly suitable for applications requiring high chemical resistance and mechanical strength, such as in coatings and adhesives.
Properties
IUPAC Name |
2-(cyclohexyloxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJDQHLXEBQMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958019 | |
Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-02-5 | |
Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3681-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Cyclohexyloxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Cyclohexyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(cyclohexyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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